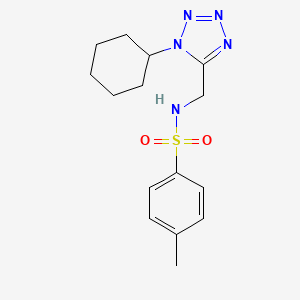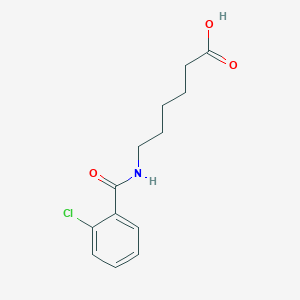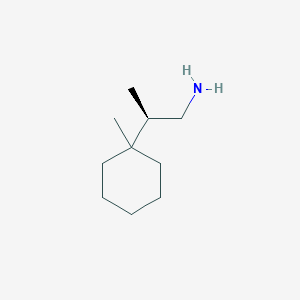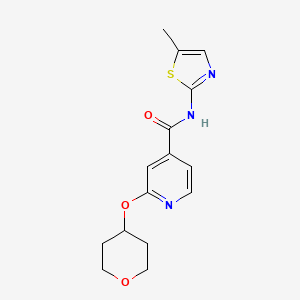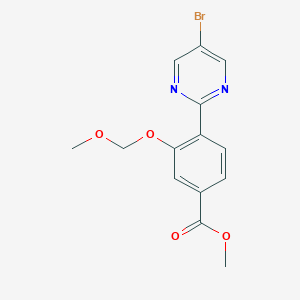
1-(3,4-dimethylphenyl)-N-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(3,4-dimethylphenyl)-N-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of a 1,2,3-triazole ring, a common motif in medicinal chemistry. The triazole ring is known for its utility in drug design, often contributing to the binding affinity and selectivity of pharmaceutical agents. The specific substitution pattern on the phenyl rings may further modulate the compound's properties and potential applications.
Synthesis Analysis
The synthesis of triazole derivatives can be achieved through various methods, including 1,3-dipolar cycloaddition reactions. For instance, a series of (1H-1,2,3-triazol-4-yl)carbohydrazides were synthesized from 4-trichloroacetyl-1H-1,2,3-triazoles, which in turn were obtained from trichloroalk-3-en-2-ones and benzyl azides . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, utilizing appropriate starting materials and reaction conditions to introduce the 3,4-dimethylphenyl and 2-fluorobenzyl groups.
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a five-membered ring containing three nitrogen atoms. The X-ray crystallographic analysis can provide detailed information about the intermolecular interactions and the conformation of such molecules . While the specific molecular structure of "1-(3,4-dimethylphenyl)-N-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide" is not provided, it can be inferred that the molecule would exhibit a planar triazole ring, with substituents potentially affecting the overall molecular conformation and packing in the solid state.
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, including cyclocondensation and rearrangement reactions. For example, carbohydrazides derived from triazoles can be used to construct fluorinated heterocycles through cyclocondensation reactions . Additionally, Fries rearrangement, a reaction involving the migration of an acyl group within an aromatic system, can be performed under microwave-assisted, catalyst- and solvent-free conditions to yield different triazole derivatives . These reactions highlight the versatility of triazole compounds in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of fluorine atoms can significantly affect the compound's lipophilicity, acidity, and overall reactivity due to the electronegative nature of fluorine. For instance, fluorinated benzylated 1,2,3-triazoles have been considered as potential candidates for biological activity assays, adhering to Lipinski's rule of five, which suggests good drug-like properties . The specific physical and chemical properties of "1-(3,4-dimethylphenyl)-N-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide" would need to be determined experimentally, but it is likely to exhibit characteristics suitable for further pharmacological evaluation.
科学的研究の応用
Synthesis and Characterization
Research on triazole derivatives, such as the synthesis and characterization of ethyl 2-triazolyl-2-oxoacetate derivatives, has demonstrated the importance of these compounds in developing new materials with specific properties. For example, the study by Ahmed et al. (2020) focuses on triazole derivatives with α-ketoester functionality, analyzing their self-assembled structures and interactions through Hirshfeld surface analysis and DFT calculations (Ahmed et al., 2020). These interactions are crucial for designing materials with desired physical and chemical properties.
Biological Activity
The antimicrobial potential of 1,4-disubstituted 1,2,3-triazole derivatives has been explored, indicating that these compounds can serve as bases for developing new antimicrobial agents. Jadhav et al. (2017) synthesized a series of triazole derivatives and evaluated their activities against various bacterial and fungal strains, showing moderate to good antimicrobial properties (Jadhav et al., 2017).
Luminescence Sensing
Lanthanide-based metal-organic frameworks (MOFs) incorporating imidazole dicarboxylate ligands demonstrate potential in luminescence sensing. Shi et al. (2015) synthesized lanthanide(III)-organic frameworks sensitive to benzaldehyde-based derivatives, highlighting the utility of triazole and imidazole derivatives in developing fluorescence sensors (Shi et al., 2015).
Anticancer Activity
The exploration of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives as anticancer agents by Butler et al. (2013) represents an investigation into the therapeutic potential of triazole-based compounds. These compounds were evaluated against breast cancer cell lines, showing significant cytotoxic effects and highlighting the role of triazole derivatives in the development of new anticancer drugs (Butler et al., 2013).
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-N-[(2-fluorophenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O/c1-12-7-8-15(9-13(12)2)23-11-17(21-22-23)18(24)20-10-14-5-3-4-6-16(14)19/h3-9,11H,10H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUDYPMZJHPFSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethylphenyl)-N-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

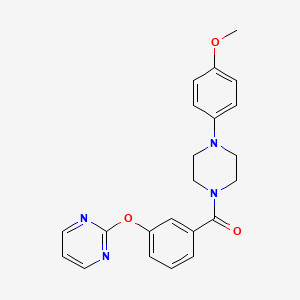
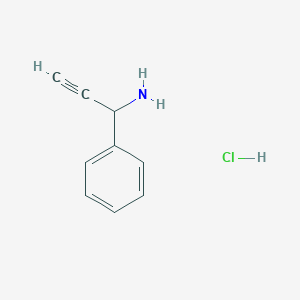

![N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B3016827.png)
![1-(3-morpholinopropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B3016828.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-phenylmethoxyacetamide](/img/structure/B3016830.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3016832.png)
